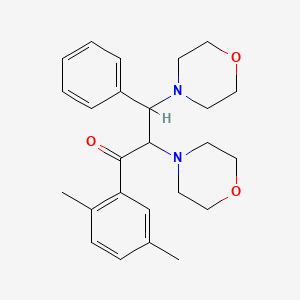![molecular formula C14H16Br2O4 B14724325 [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate CAS No. 6976-61-0](/img/structure/B14724325.png)
[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate is an organic compound with the molecular formula C14H16Br2O4 It is characterized by the presence of two bromine atoms and a benzodioxole moiety, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate typically involves the following steps:
Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-1,3-benzodioxole.
Alkylation: The brominated benzodioxole is then subjected to alkylation with 2-bromo-1-propanol in the presence of a base such as potassium carbonate to form 2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol.
Esterification: The final step involves the esterification of the brominated alcohol with 2-methylpropanoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzodioxole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives such as azides, thiols, and ethers.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural features.
Biology
Biochemical Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmaceutical Research: Explored for its potential as a pharmacophore in the development of new drugs.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and benzodioxole moiety play a crucial role in binding to these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-Bromo-1-(4-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate
- [2-Bromo-1-(6-chloro-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate
- [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-ethylpropanoate
Uniqueness
- Structural Features : The presence of two bromine atoms and a benzodioxole moiety distinguishes it from other similar compounds.
- Reactivity : Exhibits unique reactivity patterns in substitution, oxidation, and reduction reactions.
- Applications : Its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science highlight its versatility.
Propriétés
Numéro CAS |
6976-61-0 |
|---|---|
Formule moléculaire |
C14H16Br2O4 |
Poids moléculaire |
408.08 g/mol |
Nom IUPAC |
[2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H16Br2O4/c1-7(2)14(17)20-13(8(3)15)9-4-11-12(5-10(9)16)19-6-18-11/h4-5,7-8,13H,6H2,1-3H3 |
Clé InChI |
PWGDTXZPFQLAPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC(C1=CC2=C(C=C1Br)OCO2)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)


![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)





![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)




